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Compound of Interest

Compound Name: S63845

Cat. No.: B610636 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the selective

MCL1 inhibitor, S63845, to its target protein, Myeloid Cell Leukemia 1 (MCL1). The document

details the quantitative binding data, the experimental protocols used to determine these

values, and the associated cellular signaling pathways.

Executive Summary
S63845 is a potent and selective small molecule inhibitor of the anti-apoptotic protein MCL1, a

key member of the BCL-2 family. It binds with high affinity to the BH3-binding groove of human

MCL1, disrupting its interaction with pro-apoptotic proteins and thereby inducing apoptosis in

MCL1-dependent cancer cells. The binding affinity has been rigorously quantified using

biophysical methods, establishing S63845 as a valuable tool for cancer research and a

promising therapeutic candidate.

Data Presentation: Quantitative Binding Affinity
The binding affinity of S63845 to MCL1 has been determined by multiple independent studies,

with consistent results demonstrating a strong and specific interaction. The key quantitative

data are summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b610636?utm_src=pdf-interest
https://www.benchchem.com/product/b610636?utm_src=pdf-body
https://www.benchchem.com/product/b610636?utm_src=pdf-body
https://www.benchchem.com/product/b610636?utm_src=pdf-body
https://www.benchchem.com/product/b610636?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ligand
Target
Protein

Affinity
Constant
(K_d)

Inhibition
Constant
(K_i)

Method(s) Reference

S63845 Human MCL1 0.19 nM < 1.2 nM

Surface

Plasmon

Resonance

(SPR),

Fluorescence

Polarization

(FP)

--INVALID-

LINK--

S63845 Mouse MCL1

~1.14 nM

(approx. 6-

fold lower

than human)

Not Reported Not Specified
--INVALID-

LINK--

S63845
Human BCL-

2

No

discernible

binding

Not

Applicable
Not Specified

--INVALID-

LINK--

S63845
Human BCL-

XL

No

discernible

binding

Not

Applicable
Not Specified

--INVALID-

LINK--

Experimental Protocols
The determination of the high-affinity interaction between S63845 and MCL1 was primarily

achieved through Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP)

assays. The detailed methodologies for these key experiments are outlined below, based on

the seminal work by Kotschy and colleagues (2016).

Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular

interactions. The protocol for assessing the binding of S63845 to MCL1 is as follows:

1. Protein Immobilization:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b610636?utm_src=pdf-body
https://www.benchchem.com/product/b610636?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Recombinant human MCL1 protein is immobilized on a sensor chip (e.g., a CM5 sensor
chip) via amine coupling.
The surface of the chip is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-
ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
A solution of MCL1 protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH
5.0) is injected over the activated surface.
The remaining active esters on the surface are deactivated with an injection of
ethanolamine-HCl.

2. Binding Analysis:

A series of dilutions of S63845 in a suitable running buffer (e.g., PBS with 0.005% P20
surfactant and 1% DMSO) are prepared.
The S63845 solutions are injected over the MCL1-immobilized surface at a constant flow
rate.
The association and dissociation of S63845 are monitored in real-time by detecting changes
in the refractive index at the sensor surface, which are proportional to the change in mass.
A reference flow cell without immobilized MCL1 is used to subtract non-specific binding and
bulk refractive index changes.

3. Data Analysis:

The resulting sensorgrams (response units vs. time) are fitted to a 1:1 binding model to
determine the association rate constant (k_a), the dissociation rate constant (k_d), and the
equilibrium dissociation constant (K_d = k_d/k_a).

Fluorescence Polarization (FP)
Fluorescence Polarization is a solution-based technique that measures changes in the

rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

1. Assay Setup:

A fluorescently labeled peptide derived from a BH3-only protein that binds to MCL1 (e.g., a
fluorescein-labeled BIM BH3 peptide) is used as the probe.
The assay is performed in a suitable buffer (e.g., 50 mM Tris, pH 7.5, 100 mM NaCl, 1 mM
EDTA, and 0.05% Triton X-100).
A fixed concentration of the fluorescent probe and recombinant MCL1 protein are incubated
together to form a complex. This results in a high fluorescence polarization signal due to the
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slower tumbling of the large protein-probe complex.

2. Competition Assay:

A serial dilution of the unlabeled competitor, S63845, is added to the pre-formed MCL1-
probe complex.
S63845 competes with the fluorescent probe for binding to the BH3-binding groove of MCL1.
As S63845 displaces the fluorescent probe, the smaller, unbound probe tumbles more
rapidly in solution, leading to a decrease in the fluorescence polarization signal.

3. Data Analysis:

The fluorescence polarization values are plotted against the concentration of S63845.
The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is
the concentration of S63845 that displaces 50% of the fluorescent probe.
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, taking into
account the concentration of the fluorescent probe and its affinity for MCL1.

Signaling Pathways and Experimental Workflows
The interaction of S63845 with MCL1 has significant implications for the intrinsic apoptotic

pathway. The following diagrams, generated using the DOT language, illustrate the relevant

signaling pathway and a typical experimental workflow for evaluating S63845 activity.
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Click to download full resolution via product page

Caption: S63845 inhibits MCL1, leading to the release and activation of BAX/BAK and

subsequent apoptosis.
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Caption: A typical workflow for evaluating the efficacy of S63845 in cancer cell lines.

Conclusion
S63845 is a highly potent and selective inhibitor of MCL1, exhibiting a binding affinity in the

sub-nanomolar range for the human protein.[1][2][3] This strong interaction, quantified by

robust biophysical methods such as SPR and FP, underpins its mechanism of action, which

involves the disruption of the MCL1-BAX/BAK protein-protein interaction, thereby triggering the
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intrinsic apoptotic pathway.[4][5] The detailed experimental protocols and an understanding of

the associated signaling pathways are crucial for the continued investigation and potential

clinical development of S63845 and other MCL1 inhibitors. This guide provides a foundational

resource for researchers and professionals in the field of cancer drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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